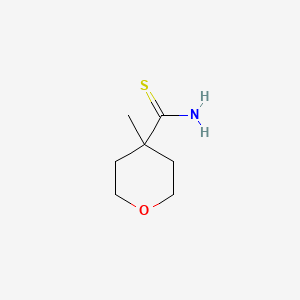

4-Methyloxane-4-carbothioamide

描述

4-Methyloxane-4-carbothioamide is a chemical compound that belongs to the class of carbothioamides It is characterized by the presence of a methyloxane ring attached to a carbothioamide group

属性

分子式 |

C7H13NOS |

|---|---|

分子量 |

159.25 g/mol |

IUPAC 名称 |

4-methyloxane-4-carbothioamide |

InChI |

InChI=1S/C7H13NOS/c1-7(6(8)10)2-4-9-5-3-7/h2-5H2,1H3,(H2,8,10) |

InChI 键 |

KHEVJNBJZOLYIR-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCOCC1)C(=S)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloxane-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 4-methyloxane with thiocarbamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Methyloxane-4-carbothioamide may involve more efficient and scalable methods. These could include continuous flow reactions or microwave-assisted synthesis, which offer advantages in terms of reaction time and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反应分析

Types of Reactions

4-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The methyloxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

科学研究应用

4-Methyloxane-4-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its effects through multiple mechanisms.

相似化合物的比较

Similar Compounds

N-acyl-morpholine-4-carbothioamides: These compounds share a similar carbothioamide group but differ in the structure of the attached ring.

Carboxamide derivatives of 1,3,4-thiadiazole: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

4-Methyloxane-4-carbothioamide is unique due to its specific ring structure and the presence of a carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

4-Methyloxane-4-carbothioamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-Methyloxane-4-carbothioamide is characterized by its unique molecular structure, which includes a carbothioamide functional group. The general formula can be represented as . This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 4-Methyloxane-4-carbothioamide is primarily attributed to its ability to interact with various biomolecular targets. The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways : The compound could influence key signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Therapeutic Potential

Research has indicated that 4-Methyloxane-4-carbothioamide possesses several promising biological activities:

- Anticancer Activity : Studies have explored its cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in cancer cells, which was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : The compound has also been investigated for its potential antibacterial and antifungal activities. It showed effectiveness against specific strains, indicating a possible role in developing new antimicrobial agents.

Case Studies and Research Findings

Research on 4-Methyloxane-4-carbothioamide has produced several notable findings:

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of 4-Methyloxane-4-carbothioamide on human cancer cell lines using the MTT assay. Results indicated an IC50 value of approximately 15 μM against HeLa cells, suggesting significant anticancer potential.

-

Mechanistic Studies :

- Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptotic cell populations. This was further supported by Western blotting, which showed alterations in the expression levels of apoptosis-related proteins such as Bax and Bcl-2.

-

Antimicrobial Activity :

- In a separate study, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。